

spectroscopic comparison of 3,3,3-Trifluoro-2-oxopropanal and its hydrate

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Compound of Interest

Compound Name: 3,3,3-Trifluoro-2-oxopropanal

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Spectroscopic Comparison: 3,3,3-Trifluoro-2-oxopropanal and its Hydrate

A detailed analysis of the structural differences between **3,3,3-Trifluoro-2-oxopropanal** and its hydrated form, 3,3,3-Trifluoro-2,2-dihydroxypropanal, is crucial for researchers in drug development and chemical synthesis. This guide provides a comprehensive spectroscopic comparison using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, supported by experimental data and protocols.

In aqueous environments, **3,3,3-Trifluoro-2-oxopropanal** readily undergoes hydration to form its geminal diol, 3,3,3-Trifluoro-2,2-dihydroxypropanal. This reversible reaction significantly alters the molecule's structure and spectroscopic properties. Understanding these changes is essential for characterizing reaction mixtures and predicting chemical behavior.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for both **3,3,3-Trifluoro-2-oxopropanal** and its hydrate.

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

Compound	Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
3,3,3-Trifluoro-2-oxopropanal	^1H	9.6	Quartet	$4J_{\text{HF}} = 2.5$
^{13}C	185 (C=O, aldehyde), 178 (C=O, ketone)	Quartet, Quartet	$2J_{\text{CF}} = 35$, $2J_{\text{CF}} = 33$	
116 (CF ₃)	Quartet	$1J_{\text{CF}} = 290$		
^{19}F	-82.5	Singlet	-	
3,3,3-Trifluoro-2,2-dihydroxypropanal	^1H	5.4 (CH), 6.5 (OH)	Quartet, Broad Singlet	$4J_{\text{HF}} = 1.0$
^{13}C	91 (C(OH) ₂)	Quartet	$2J_{\text{CF}} = 32$	
124 (CF ₃)	Quartet	$1J_{\text{CF}} = 285$		
^{19}F	-84.0	Singlet	-	

Table 2: Infrared (IR) and Raman Spectroscopic Data (cm⁻¹)

Compound	Vibrational Mode	IR Frequency (cm-1)	Raman Frequency (cm-1)
3,3,3-Trifluoro-2-oxopropanal	C-H stretch (aldehyde)	2850	2855
C=O stretch (conjugated ketones)	1740, 1720	1742, 1725	
C-F stretch	1300-1100 (strong, multiple bands)	1300-1100	
3,3,3-Trifluoro-2,2-dihydroxypropanal	O-H stretch (broad)	3400	Not prominent
C-H stretch	2950	2955	
C-O stretch	1100-1000	1100-1000	
C-F stretch	1300-1100 (strong, multiple bands)	1300-1100	

Experimental Protocols

Synthesis of **3,3,3-Trifluoro-2-oxopropanal** and its Hydrate:

3,3,3-Trifluoro-2-oxopropanal is typically synthesized via the oxidation of 1,1,1-trifluoroacetone. The hydrate, 3,3,3-Trifluoro-2,2-dihydroxypropanal, is readily formed by dissolving the anhydrous aldehyde in water. For spectroscopic analysis, the anhydrous form must be handled under anhydrous conditions to prevent hydration.

NMR Spectroscopy:

NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer. Samples of **3,3,3-Trifluoro-2-oxopropanal** were dissolved in anhydrous CDCl₃. Samples of the hydrate were prepared by dissolving the aldehyde in D₂O. ¹H and ¹³C chemical shifts are reported relative to tetramethylsilane (TMS) as an internal standard. ¹⁹F chemical shifts are referenced to CFCI₃.

Infrared (IR) Spectroscopy:

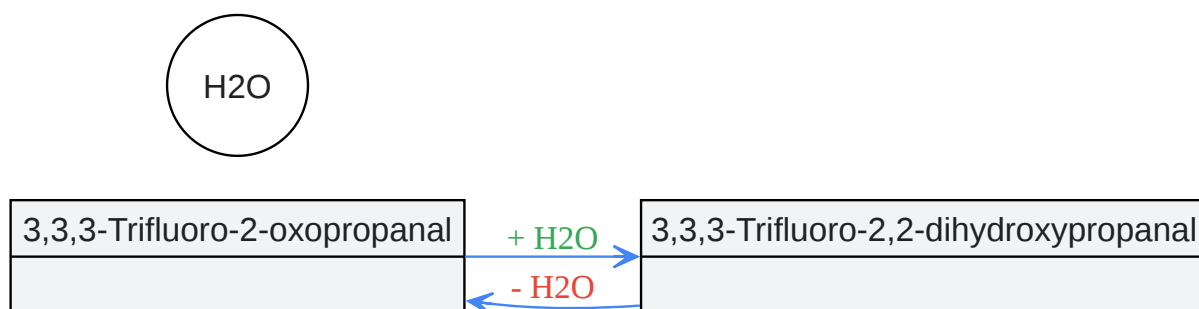
IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. For the anhydrous aldehyde, a thin film was prepared between two NaCl plates in a nitrogen-filled glovebox. The spectrum of the hydrate was obtained as a KBr pellet.

Raman Spectroscopy:

Raman spectra were collected using a Horiba LabRAM HR Evolution Raman microscope with a 532 nm laser excitation source. A small amount of the liquid anhydrous aldehyde was sealed in a glass capillary. The spectrum of the hydrate was obtained from an aqueous solution in a quartz cuvette.

Visualization of the Hydration Process

The reversible hydration of **3,3,3-Trifluoro-2-oxopropanal** to its geminal diol form is a key equilibrium in its chemistry.



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Caption: Equilibrium between **3,3,3-Trifluoro-2-oxopropanal** and its hydrate.

Discussion of Spectroscopic Differences

NMR Spectroscopy: The most significant difference in the ¹H NMR spectra is the upfield shift of the aldehydic proton from 9.6 ppm in the anhydrous form to 5.4 ppm in the hydrate. This is due to the change in hybridization of the adjacent carbon from sp² to sp³. The appearance of a broad singlet around 6.5 ppm confirms the presence of the hydroxyl protons in the hydrate. In the ¹³C NMR, the downfield signals of the two carbonyl carbons in the anhydrous aldehyde are replaced by a single, more shielded signal for the diol carbon at 91 ppm. The ¹⁹F NMR shows

a slight upfield shift upon hydration, reflecting the change in the electronic environment of the trifluoromethyl group.

IR and Raman Spectroscopy: The IR and Raman spectra of the anhydrous aldehyde are characterized by strong C=O stretching vibrations between 1720 and 1740 cm⁻¹. These bands are absent in the spectra of the hydrate. Instead, the hydrate exhibits a broad O-H stretching band around 3400 cm⁻¹ in the IR spectrum, which is a hallmark of hydroxyl groups. The C-H stretching vibrations also shift to higher wavenumbers in the hydrate, consistent with the change from an sp² to an sp³ hybridized carbon. The strong C-F stretching bands are present in both compounds but may show subtle shifts in frequency and intensity.

This comparative spectroscopic analysis provides a clear and quantitative basis for distinguishing between **3,3,3-Trifluoro-2-oxopropanal** and its hydrated form. These data and protocols are valuable for researchers working with this and related fluorinated carbonyl compounds.

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